5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom, a methyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine typically involves the bromination of 4-methyl-2-(thiophen-2-yl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can target the pyridine ring or the thiophene ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced pyridine or thiophene derivatives.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylpyridine: Lacks the thiophene ring, making it less versatile in material science applications.
5-Bromo-2-methylthiophene: Lacks the pyridine ring, limiting its use in medicinal chemistry.
Uniqueness
5-Bromo-4-methyl-2-(thiophen-2-yl)pyridine is unique due to the presence of both a pyridine and a thiophene ring, which enhances its versatility in various applications. The bromine atom allows for further functionalization through substitution or coupling reactions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H8BrNS |
---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
5-bromo-4-methyl-2-thiophen-2-ylpyridine |
InChI |
InChI=1S/C10H8BrNS/c1-7-5-9(12-6-8(7)11)10-3-2-4-13-10/h2-6H,1H3 |
InChI Key |
QJHVZZZGIOUWRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.